Home > Products > Building Blocks P15576 > Fingolimod hydrochloride
Fingolimod hydrochloride - 162359-56-0

Fingolimod hydrochloride

Catalog Number: EVT-256468
CAS Number: 162359-56-0
Molecular Formula: C19H34ClNO2
Molecular Weight: 343.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod hydrochloride, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, is a synthetic sphingosine 1-phosphate (S1P) receptor modulator [, ]. It serves as a valuable tool in scientific research, particularly in immunology and neuroscience, due to its ability to modulate immune responses and influence cellular signaling pathways [, ].

Fingolimod (FTY720)

    Compound Description: Fingolimod, also known as FTY720, is the free base form of Fingolimod hydrochloride. Like its hydrochloride salt, Fingolimod is a sphingosine 1-phosphate (S1P) receptor modulator. It undergoes phosphorylation in vivo to become Fingolimod phosphate, the active metabolite that interacts with S1P receptors. Fingolimod exhibits immunomodulatory effects by sequestering lymphocytes in lymphoid tissues, thus preventing them from contributing to autoimmune responses. []

    Relevance: Fingolimod is the free base precursor to Fingolimod hydrochloride. It shares an almost identical structure and mechanism of action. The key difference lies in the hydrochloride salt's enhanced water solubility, making it more suitable for pharmaceutical formulations. []

Fingolimod phosphate (FTY720-P)

    Compound Description: Fingolimod phosphate, often abbreviated as FTY720-P, is the active metabolite of both Fingolimod and Fingolimod hydrochloride. It forms through phosphorylation by sphingosine kinases in vivo. Fingolimod phosphate displays a high affinity for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). It acts as a functional antagonist at the S1P1 receptor, inducing receptor internalization and degradation. This action prevents lymphocytes from responding to S1P gradients and egressing from lymphoid organs, effectively suppressing immune responses. [, , ]

    Relevance: Fingolimod phosphate is the key active metabolite of Fingolimod hydrochloride. It is responsible for the pharmacological activity of Fingolimod hydrochloride by acting on S1P receptors, primarily S1P1, to exert its immunomodulatory effects. [, , ]

Sphingosine

    Compound Description: Sphingosine is a naturally occurring 18-carbon amino alcohol with an unsaturated hydrocarbon chain. It serves as a precursor for numerous bioactive lipids, including ceramide and sphingosine 1-phosphate (S1P). [, ]

Myriocin

    Compound Description: Myriocin, also known as ISP-1, is a potent immunosuppressant initially isolated from certain fungal species. It functions as a specific inhibitor of serine palmitoyltransferase, the enzyme catalyzing the first committed step in de novo sphingolipid biosynthesis. []

    Relevance: Myriocin serves as the structural basis for the development of Fingolimod hydrochloride. Chemical modification of Myriocin led to the discovery of Fingolimod hydrochloride as a novel S1P receptor modulator. []

2-Acetyl-4-tetrahydroxybutylimidazole (THI)

    Compound Description: 2-Acetyl-4-tetrahydroxybutylimidazole, abbreviated as THI, acts as a specific inhibitor of S1P lyase, the enzyme responsible for the irreversible degradation of S1P. []

    Relevance: Similar to Fingolimod hydrochloride, THI influences S1P signaling, albeit through a different mechanism. By inhibiting S1P lyase, THI increases S1P levels, which can impact lymphocyte trafficking. Studies comparing THI and Fingolimod hydrochloride help researchers understand the complex interplay within the S1P signaling pathway and its role in immune regulation. []

SEW2871

    Compound Description: SEW2871 is a selective agonist of the S1P1 receptor. It binds to and activates S1P1, mimicking the effects of the endogenous ligand S1P. []

    Relevance: SEW2871 serves as a valuable tool to investigate the specific role of S1P1 in the mechanism of action of Fingolimod hydrochloride. While both compounds interact with S1P1, SEW2871 acts as an agonist, directly activating the receptor, whereas Fingolimod phosphate, the active form of Fingolimod hydrochloride, acts as a functional antagonist, inducing receptor internalization and degradation. []

Overview

Fingolimod hydrochloride is a synthetic sphingosine analogue primarily utilized as a disease-modifying treatment for relapsing forms of multiple sclerosis. It acts as a sphingosine-1-phosphate receptor modulator, influencing lymphocyte trafficking and thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in managing autoimmune diseases like multiple sclerosis, where aberrant immune responses lead to neuronal damage.

Source and Classification

Fingolimod hydrochloride is classified as an immunosuppressant and is commercially known under the brand name Gilenya. It is manufactured by Novartis and has been approved by various health authorities, including the U.S. Food and Drug Administration. The compound is derived from natural sphingosine but has been chemically modified to enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

Another synthetic route described in patents emphasizes a shorter process that includes:

  1. Reduction of 3-nitro-1-(4-octylphenyl)propyl-1-one to form a key intermediate.
  2. Aldol reaction with formaldehyde to generate a nitro compound.
  3. Reduction and salt formation with hydrochloric acid to produce Fingolimod hydrochloride, achieving total yields of 40-45% .

These methods highlight the balance between efficiency and safety, as they avoid hazardous reagents commonly used in organic synthesis.

Molecular Structure Analysis

Fingolimod hydrochloride has the molecular formula C19H33NO2HClC_{19}H_{33}NO_2\cdot HCl and a molecular weight of approximately 343.93 g/mol. The chemical structure features a long hydrophobic octyl side chain attached to a central sphingosine-like backbone, which includes an amino group and hydroxyl functionalities that contribute to its receptor-modulating activity .

Structural Data

  • Chemical Name: 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propandiol hydrochloride
  • Appearance: White to practically white powder
  • Solubility: Soluble in water (>10%) at low pH; poorly soluble at neutral pH .
Chemical Reactions Analysis

Fingolimod undergoes various chemical reactions during its synthesis:

  • Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic compounds, crucial for forming the core structure of Fingolimod.
  • Reduction Reactions: These are employed to convert nitro groups into amines, essential for generating the active pharmacophore.
  • Salt Formation: The final step involves reacting the base with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .
Mechanism of Action

Fingolimod functions by binding to sphingosine-1-phosphate receptors on lymphocytes. This binding leads to:

  1. Internalization of receptors, preventing lymphocyte egress from lymph nodes.
  2. Reduced circulation of these immune cells in the bloodstream and central nervous system.
  3. Ultimately, this action decreases inflammatory responses associated with multiple sclerosis .

This mechanism effectively modulates immune responses without broadly suppressing the immune system, distinguishing Fingolimod from traditional immunosuppressants.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (powder)
  • Color: White to practically white
  • Odor: Odorless

Chemical Properties

  • Melting Point: Not explicitly stated but typically characterized by stability under standard conditions.
  • Solubility Profile: Highly soluble in acidic solutions; very slightly soluble at neutral pH .

Relevant Data

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity, identity, and concentration during quality control processes in manufacturing .

Applications

Fingolimod hydrochloride is primarily used in clinical settings for:

  • Treatment of Multiple Sclerosis: It helps reduce the frequency of relapses and progression of disability.
  • Research Applications: Investigated for potential uses in other autoimmune diseases due to its immunomodulatory effects.
Historical Development and Structural Evolution of Fingolimod Hydrochloride

Origins in Myriocin: Fungal Metabolite to Synthetic Derivative

Fingolimod hydrochloride traces its molecular lineage to myriocin (ISP-1), a potent immunosuppressive metabolite isolated in 1990 from the entomopathogenic fungus Isaria sinclairii (formerly classified as Cordyceps sinclairii) [2] [7] [9]. This fungus, used for centuries in traditional Chinese medicine as "Dong Chong Xia Cao" (winter worm, summer grass), parasitizes cicada nymphs and produces myriocin as a secondary metabolite [9]. Structurally, myriocin is a complex 18-carbon amino acid featuring three chiral centers, a trans-double bond at C6–C7, and a C14-ketone functionality (Table 1). While myriocin demonstrated exceptional in vitro immunosuppressive activity (100-fold stronger than cyclosporin A in mixed lymphocyte reactions), its in vivo utility was limited by severe hepatotoxicity and gastrointestinal toxicity in rodent models [7].

The discovery team at Yoshitomi Pharmaceuticals (later Mitsubishi Tanabe Pharma) identified myriocin's mechanism: irreversible inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [5] [7]. This insight drove efforts to synthesize simplified, less toxic analogs while retaining SPT modulation. Early structure-activity relationship (SAR) studies revealed that the C14-ketone, C4-hydroxyl, and C6–C7 double bond were non-essential for immunosuppression. Crucially, reduction of the C2-carboxylic acid to a hydroxymethyl group yielded ISP-I-28, a compound with reduced toxicity and retained efficacy in rat skin allograft models [7]. This modification marked the first critical step toward fingolimod.

Table 1: Structural Evolution from Myriocin to Fingolimod Hydrochloride

CompoundKey Structural FeaturesBioactivityLimitations
Myriocin (ISP-1)C18-amino acid, 3 chiral centers, C6=C7 trans double bond, C14-ketone, C2-COOHPotent SPT inhibitor (IC₅₀ ~0.5 nM); 100x more potent than cyclosporin A in vitroSevere hepatotoxicity in vivo; complex synthesis
ISP-I-28C2-carboxylic acid reduced to hydroxymethyl; retains chiral centersReduced toxicity; prolonged rat skin allograft survivalResidual complexity; moderate in vivo potency
Fingolimod (FTY720)Symmetric 2-amino-1,3-propanediol core; n-octylphenyl side chain; no chiral centersHigh oral bioavailability; S1P receptor modulationRequires phosphorylation for S1P activity
Fingolimod HydrochlorideHCl salt form; crystalline polymorphs (e.g., Form A, B)Improved stability and solubility; pharmaceutically viablePatent disputes over crystalline forms

Rational Drug Design: Structural Simplification and Bioisosteric Replacements

The transformation of ISP-I-28 into fingolimod exemplifies rational drug design through strategic structural simplification. Researchers systematically eliminated chiral centers and unsaturated bonds, culminating in a symmetric C₂-symmetric 2-amino-1,3-propanediol scaffold [6] [7]. The critical breakthrough came with the replacement of the variable alkyl chain with a linear n-octylphenyl group, yielding (2-amino-2-[2-(4-n-octylphenyl)ethyl]propane-1,3-diol), designated FTY720 (later fingolimod) [5] [9]. This bioisosteric replacement conferred three advantages:

  • Synthetic Accessibility: Elimination of chiral centers enabled cost-effective large-scale synthesis [6].
  • Metabolic Stability: The phenyl ring resisted oxidative degradation compared to aliphatic chains [6].
  • Pharmacokinetic Optimization: The n-octyl chain provided optimal lipophilicity (logP ~5.5) for membrane permeability and oral bioavailability (93%) [4] [6].

Fingolimod acts as a prodrug, requiring in vivo phosphorylation by sphingosine kinase 2 (SphK2) to form the active moiety, fingolimod-phosphate (FTY720-P) [1] [5]. FTY720-P functions as a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P₁,₃,₄,₅ subtypes. Its immunosuppressive effect stems from functional antagonism at S1P₁ receptors on lymphocytes, inducing receptor internalization and sequestration of circulating T-cells in lymph nodes [1] [5] [9]. Notably, unlike myriocin’s SPT inhibition, fingolimod’s activity is primarily receptor-mediated, explaining its improved safety profile [5] [7].

Table 2: Key Synthetic Steps for Fingolimod Hydrochloride

StepReactionPurposePatent/Process Refinements
1. Alkylation4-Bromobenzyl cyanide + 1-bromooctane → 4-octylphenylacetonitrileForms lipophilic side chainUS9266816B2: Solvent optimization (DMF/THF)
2. Hydrolysis & ReductionNitrile → Carboxylic acid → AldehydeGenerates aldehyde for Grignard reactionImproved yield (85%) via Pd-catalyzed hydrogenation
3. Grignard AdditionAldehyde + 3-chloro-2-chloromethyl-1-propene → Tertiary alcoholBuilds propanediol precursorUS9925138B2: Anionic surfactant stabilization
4. Amination & HydrolysisEpoxide formation → Ring opening with ammonia → DiolForms 2-amino-1,3-propanediol corePolymorph control (Form A crystallization)
5. Salt FormationFree base + HCl in ethanol/water → Fingolimod HClImproves crystallinity/stabilityUS9266816B2: Recrystallization from acetone/water

Chronology of Key Patents and Regulatory Milestones (1992–2023)

The development of fingolimod hydrochloride is marked by significant intellectual property battles and regulatory achievements:

  • 1992: Yoshitomi Pharmaceuticals files the first synthesis patent for fingolimod analogs (JP 04-507978) based on myriocin simplification [7] [9].
  • 1995–1998: Expansion of composition-of-matter patents in major markets (US, EU) covering the compound and immunosuppressive use [3] [9].
  • 2000: Novartis licenses fingolimod and initiates Phase II MS trials [9].
  • 2010: US FDA approval (September) for relapsing-remitting MS (RRMS) as Gilenya® – the first oral disease-modifying therapy [1] [4] [9]. Key patents: US7026338 (compound), US7138392 (medical use).
  • 2011: EMA approval (March) and Health Canada approval (April) [1] [4].
  • 2015: USPTO invalidates Novartis’ patent claims (US7144891) following challenges by generic manufacturers, ruling them "obvious" [1].
  • 2019: Chinese approval (July) under fast-track pathway; US FDA approves generics (December) from HEC Pharm, Biocon, and Sun Pharma after patent expiry [1] [4].
  • 2020–2023: Novartis loses key patent appeals (CAFC 2020; Supreme Court 2022–2023), solidifying generic market entry [1] [3]. Patent US9266816B2 (crystalline Form A) and US9925138B2 (stable tablets) remain contested but enforceable in limited jurisdictions [3] [6].

Table 3: Patent and Regulatory Milestones for Fingolimod Hydrochloride

YearEventSignificanceLegal/Commercial Impact
1992JP 04-507978 (Yoshitomi)First analog synthesis patentFoundation of IP portfolio
1998US7026338 (Yoshitomi/Novartis)Composition-of-matter for fingolimodBlocked generics until 2019
2010US FDA approval (Gilenya®)First oral MS therapyPeak sales > $3.3 billion (2019)
2015USPTO patent invalidationUS7144891 ruled "obvious"Enabled generic entry in US
2019FDA generic approvals (HEC Pharm, Biocon, Sun Pharma)End of market exclusivityPrice reduction >80%
2022Supreme Court denies Novartis appealGeneric launch permittedFinal loss of US exclusivity
2023Supreme Court declines patent revival (US9266816B2)Crystalline form patent invalidatedGenerics dominate global market

Concluding Remarks

Fingolimod hydrochloride exemplifies the successful translation of a natural product into a mechanistically novel therapeutic through rational drug design. Its journey from a fungal metabolite to an MS therapeutic underscores the interplay between traditional medicine, chemical innovation, and molecular pharmacology. Despite patent expiries, its structural and mechanistic legacy persists in next-generation S1P modulators (e.g., siponimod, ozanimod) with enhanced receptor selectivity.

Properties

CAS Number

162359-56-0

Product Name

Fingolimod hydrochloride

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride

Molecular Formula

C19H34ClNO2

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H

InChI Key

SWZTYAVBMYWFGS-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride; fingolimod; fingolimod hydrochloride; FTY 720; FTY-720; FTY720; Gilenia; gilenya

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.